N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-ethoxybenzenesulfonamide
Description
N-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-4-ethoxybenzenesulfonamide is a sulfonamide derivative characterized by a dimethylaminoethyl-furan moiety and a 4-ethoxybenzenesulfonamide group. This compound’s structural complexity arises from the integration of a heterocyclic furan ring, a tertiary amine (dimethylamino group), and a sulfonamide pharmacophore. Such features are common in bioactive molecules, particularly those targeting enzymes or receptors where hydrogen bonding and hydrophobic interactions are critical.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-4-21-13-7-9-14(10-8-13)23(19,20)17-12-15(18(2)3)16-6-5-11-22-16/h5-11,15,17H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJJUSGGLKNTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-ethoxybenzenesulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C16H22N2O3S
- Molecular Weight : 334.42 g/mol
- CAS Number : 73851-70-4
This compound features a furan ring, a dimethylamino group, and a sulfonamide moiety, contributing to its biological properties.
Research indicates that N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-ethoxybenzenesulfonamide exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, particularly those involved in folate synthesis. This can lead to antibacterial effects by disrupting bacterial growth.
- Antimicrobial Activity : Preliminary studies suggest that this compound may have broad-spectrum antimicrobial properties. It has shown effectiveness against various strains of bacteria and fungi, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : Some studies suggest that the compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by researchers at the National Institutes of Health demonstrated that this compound exhibited strong inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting a promising alternative for treating resistant infections .
- In Vivo Studies : In animal models, N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-4-ethoxybenzenesulfonamide showed significant reduction in inflammation markers following induced inflammatory responses. This suggests potential applications in treating chronic inflammatory diseases .
- Mechanistic Insights : Further mechanistic studies revealed that the compound interacts with specific protein targets involved in metabolic pathways, leading to altered cellular responses in cancer cell lines. This highlights its potential as an anticancer agent .
Comparaison Avec Des Composés Similaires
Table 1: Key Structural Analogues and Their Properties
Research Findings and Limitations
- Reactivity of Dimethylamino Groups: highlights that ethyl 4-(dimethylamino) benzoate exhibits higher reactivity than 2-(dimethylamino) ethyl methacrylate, suggesting the target compound’s dimethylaminoethyl group may enhance catalytic or binding interactions .
- Stability Concerns : Ranitidine-related compounds degrade under acidic conditions due to nitroacetamide lability. The target compound’s ethoxy-sulfonamide group likely improves stability but requires empirical validation .
- Synthetic Challenges: Similar to ’s silica gel chromatography requirements, purifying the target compound may demand advanced techniques due to its polar-nonpolar hybrid structure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
